Doxapram hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXILHMHYLZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047837 | |
| Record name | Doxapram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-07-5 | |
| Record name | Doxapram hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxapram hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxapram hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxapram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Doxapram Hydrochloride Action
Primary Sites of Action and Receptor Interactions
The respiratory stimulant effects of doxapram (B1670896) hydrochloride are initiated at peripheral chemoreceptors, with subsequent and dose-dependent involvement of central respiratory centers. rxlist.compediatriconcall.com
Doxapram's principal mechanism of action involves the stimulation of peripheral chemoreceptors located in the carotid bodies. wikipedia.orgpatsnap.com These specialized sensory organs detect changes in blood gas levels and pH, playing a crucial role in the reflexive control of ventilation. Doxapram enhances the sensitivity of these chemoreceptors, leading to an increased respiratory drive. patsnap.compatsnap.com
The stimulatory effect of doxapram on carotid body glomus cells is primarily attributed to its inhibition of specific potassium channels. patsnap.com Research has identified members of the two-pore domain potassium (K2P) channel family, specifically TASK-1 (TWIK-related acid-sensitive K+ channel 1) and TASK-3, as key targets. nih.govnih.govmdpi.com These channels contribute to the background potassium conductance that maintains the resting membrane potential of glomus cells. nih.gov Doxapram acts as a potent antagonist of both TASK-1 and TASK-3 channels. nih.gov Furthermore, heterodimeric channels formed by TASK-1 and TASK-3 subunits are considered the predominant hypoxia-sensitive potassium conductance in these chemosensing cells. nih.gov In addition to its effects on TASK channels, doxapram has also been shown to have an inhibitory effect on myocardial IK1 (inwardly rectifying potassium) channels. nih.gov
Table 1: Doxapram Hydrochloride's Target Potassium Channels
| Channel Name | Channel Family | Location of Action | Effect of Doxapram |
| TASK-1 (KCNK3) | Two-Pore Domain (K2P) | Carotid Body Glomus Cells | Inhibition |
| TASK-3 (KCNK9) | Two-Pore Domain (K2P) | Carotid Body Glomus Cells | Inhibition |
| IK1 | Inwardly Rectifying | Myocardial Cells | Inhibition |
The inhibition of potassium channels, such as TASK-1 and TASK-3, by doxapram reduces the outward flow of potassium ions from the carotid body's glomus cells. patsnap.compatsnap.com This disruption of the resting membrane potential leads to cellular depolarization. patsnap.com The change in membrane voltage subsequently triggers an increase in intracellular calcium concentrations. patsnap.com This influx of calcium is a critical step in initiating the signaling cascade that ultimately enhances respiratory activity.
Following the depolarization of glomus cells and the rise in intracellular calcium, neurotransmitters are released. patsnap.com This chemical signal activates afferent neural pathways, which transmit the sensory information from the carotid bodies to the respiratory control centers located in the brainstem. wikipedia.orgpatsnap.com This signal transduction effectively informs the central nervous system of a state that requires an increased respiratory effort. patsnap.com
As the dosage of this compound increases, its effects are not limited to the peripheral chemoreceptors. rxlist.compediatriconcall.com The drug also directly stimulates the central respiratory centers located in the medulla oblongata, a part of the brainstem. patsnap.compatsnap.com This central action complements the peripheral stimulation, contributing further to the increase in the rate and depth of breathing. pediatriconcall.compatsnap.com
At higher doses, the stimulatory effects of doxapram extend beyond the medullary respiratory centers to other regions of the central nervous system (CNS). rxlist.compediatriconcall.com This can lead to a state of general CNS stimulation. nih.gov High concentrations of the drug can activate non-respiratory neurons and may result in effects such as muscle spasticity and convulsions, indicating widespread neural excitation. nih.govnih.gov
Table 2: Dose-Dependent Sites of Action of this compound
| Dose Level | Primary Site of Action | Consequence |
| Therapeutic | Peripheral Carotid Chemoreceptors | Stimulation of respiration |
| Increased | Central Respiratory Centers (Medulla Oblongata) | Further respiratory stimulation |
| High | Other CNS Regions (Brain and Spinal Cord) | General CNS excitation, potential for seizures |
Peripheral Carotid Chemoreceptor Stimulation
Neuropharmacological Studies and Specificity of Action
This compound's primary pharmacological effect is the stimulation of respiration. wikipedia.org This action is mediated through a dual mechanism involving both peripheral and central nervous systems. patsnap.com The principal site of action is the peripheral chemoreceptors located in the carotid and aortic bodies. wikipedia.orgpatsnap.commims.com Doxapram stimulates these chemoreceptors, which in turn triggers a reflex stimulation of the respiratory centers in the medulla oblongata, part of the brainstem. wikipedia.orgpatsnap.com
At a cellular level, the stimulatory effect on the carotid body is believed to result from the inhibition of potassium channels. patsnap.comdrugbank.com This inhibition leads to depolarization of glomus cells, an increase in intracellular calcium, and subsequent activation of neural pathways that signal the brain to increase respiratory effort. patsnap.compatsnap.com This action enhances the body's sensitivity to changes in blood levels of oxygen, carbon dioxide, and pH. patsnap.com
As the dosage of doxapram increases, it exerts a more direct, generalized stimulation of the central nervous system (CNS), including the central respiratory centers in the medulla. drugs.compediatriconcall.com This progressive stimulation can extend to other parts of the brain and spinal cord. drugs.compediatriconcall.com The respiratory stimulant action manifests as an increase in tidal volume, with a slight increase in the respiratory rate. drugbank.comdrugs.com While it is a general CNS stimulant, its primary therapeutic action at lower doses is targeted at the respiratory drive via the peripheral chemoreceptor pathway. rxlist.commedscape.com
| Target Site | Mechanism of Action | Resultant Effect |
| Peripheral Chemoreceptors (Carotid & Aortic Bodies) | Inhibition of potassium channels, leading to glomus cell depolarization. patsnap.compatsnap.comdrugbank.com | Primary stimulation of respiration; increased sensitivity to hypoxia, hypercapnia, and acidosis. wikipedia.orgpatsnap.com |
| Central Nervous System (Medulla Respiratory Centers) | Direct stimulation at higher doses. drugs.compediatriconcall.com | Augmentation of respiratory drive; stimulation of other brain and spinal cord areas. drugs.compediatriconcall.com |
Catecholamine Release and Associated Pressor Response Mechanisms
Administration of this compound is associated with a notable pressor response, characterized by an increase in blood pressure. drugs.com This effect is not due to peripheral vasoconstriction but is instead a consequence of improved cardiac output. drugbank.comdrugs.com The pressor effect is consistently linked to an increased release of catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862). drugbank.comdrugs.comdrugs.comnih.gov
The mechanism involves the stimulation of the sympathoadrenal system. Doxapram's action leads to the release of these neurotransmitters, which then act on the cardiovascular system. mims.comdrugs.com The resulting increase in cardiac output is the primary driver of the observed rise in blood pressure. drugs.comnih.gov This effect is generally modest, though significant increases have been observed in some patients. rxlist.com
This sympathomimetic action means that doxapram should be used with caution in patients already receiving sympathomimetic drugs or monoamine oxidase (MAO) inhibitors, as an additive pressor effect can occur. drugs.commedscape.com The pressor response may be more pronounced in hypovolemic states compared to normovolemic states, provided cardiac function is not impaired. drugbank.comdrugs.com The drug's potential to cause arrhythmias is heightened when used with anesthetics known to sensitize the myocardium to catecholamines, such as halothane (B1672932) or enflurane. mims.commedscape.com
| Parameter | Effect of this compound | Mechanism |
| Catecholamine Levels | Increased release. drugbank.comdrugs.comdrugs.com | Stimulation of the sympathoadrenal system. mims.com |
| Cardiac Output | Improved/Increased. drugbank.comdrugs.comnih.gov | Direct result of catecholamine action on the heart. |
| Blood Pressure | Pressor response (increase). drugs.comrxlist.com | Primarily due to improved cardiac output, not peripheral vasoconstriction. drugbank.comdrugs.com |
| Drug Interactions | Additive pressor effect. drugs.commedscape.com | Occurs with sympathomimetic agents and MAO inhibitors. mims.commedscape.com |
Pharmacokinetic and Pharmacodynamic Research of Doxapram Hydrochloride
Pharmacokinetic Profiles and Disposition
The pharmacokinetic properties of doxapram (B1670896) hydrochloride have been characterized in various studies, defining its behavior from administration to elimination.
Absorption and Systemic Availability
Following intravenous administration, doxapram hydrochloride's effects are rapid. However, studies with oral formulations have also been conducted. In a study involving healthy volunteers, enteric-coated capsules of doxapram base were absorbed quickly after an initial delay. The systemic availability from this oral formulation was determined to be approximately 60%. nih.gov
Distribution Characteristics
Doxapram is rapidly distributed into the tissues following administration. mims.com In animal models, doxapram and its metabolites are generally well-distributed throughout the body. drugs.com A study in pigs reported high protein binding for both doxapram (95.5 ± 0.9%) and its active metabolite, 2-ketodoxapram (B1195026) (98.4 ± 0.3%). nih.govnih.gov The same study found a brain-to-plasma ratio of 0.58 ± 0.24 for doxapram and 0.12 ± 0.02 for 2-ketodoxapram, indicating their ability to cross the blood-brain barrier. nih.govnih.gov
Metabolism and Active Metabolites (e.g., 2-ketodoxapram)
This compound is extensively metabolized, primarily in the liver. nih.govmims.com The main metabolic pathway is ring hydroxylation, which forms an active metabolite known as ketodoxapram, or more specifically, 2-ketodoxapram. mims.comdrugs.comdrugs.com This active metabolite is readily detectable in the plasma and is present in amounts comparable to the parent compound. nih.govdrugs.com Studies have shown that 2-ketodoxapram has a half-life similar to that of doxapram itself. nih.gov
Elimination and Excretion Pathways
The elimination of doxapram and its metabolites occurs through both renal and fecal routes. mims.comnih.gov Following intravenous administration, less than 5% of the dose is excreted unchanged in the urine within 24 hours. nih.gov The majority of the drug is eliminated as metabolites. drugs.com Within 24 to 48 hours after a single intravenous dose, approximately 40-50% of the dose can be recovered in the urine as metabolites, with small amounts continuing to be excreted for up to 120 hours. drugs.com
Half-life Variability Across Species and Clinical Contexts
The elimination half-life of doxapram shows variability depending on the species and the clinical population being studied. In healthy adult volunteers, plasma concentrations of doxapram decline in a multi-exponential fashion, with a mean half-life of 3.4 hours (range: 2.4-4.1 hours) observed between 4 and 12 hours post-administration. nih.govmims.com In premature neonates receiving intravenous infusions, the elimination half-life is longer, estimated to be between 6.6 and 9.9 hours. drugs.com A study in German Landrace pigs reported a shorter terminal elimination half-life of 1.38 ± 0.22 hours for doxapram, while its active metabolite, 2-ketodoxapram, had a longer half-life of 2.42 ± 0.04 hours. nih.govnih.gov
Table 1: Elimination Half-life of Doxapram Across Different Species and Contexts
| Species/Context | Mean Half-life (hours) | Range/Standard Deviation |
|---|---|---|
| Healthy Adult Humans | 3.4 | 2.4 - 4.1 |
| Premature Neonates | 6.6 - 9.9 | N/A |
| Pigs | 1.38 | ± 0.22 |
Pharmacodynamic Effects and Dose-Response Relationships
This compound is a central nervous system and respiratory stimulant. pediatriconcall.com Its primary pharmacodynamic effect is an increase in respiratory minute volume and rate. pediatriconcall.com
The mechanism of action involves the stimulation of peripheral carotid chemoreceptors. drugs.compediatriconcall.comdrugbank.comrxlist.com As the dosage increases, doxapram also stimulates the central respiratory centers in the medulla, with progressive stimulation of other areas of the brain and spinal cord. drugs.compediatriconcall.comrxlist.com It is believed to act by inhibiting certain potassium channels in the carotid body. drugbank.compatsnap.com
Following a single intravenous injection, the onset of respiratory stimulation typically occurs within 20 to 40 seconds, reaching a peak effect at 1 to 2 minutes. drugs.comrxlist.com The duration of this effect is relatively short, lasting from 5 to 12 minutes. drugs.comrxlist.commedscape.com The respiratory stimulant action is characterized by an increase in tidal volume, accompanied by a slight increase in the respiratory rate. drugs.comdrugbank.comrxlist.com
Doxapram can also elicit a pressor response, which is more pronounced in hypovolemic states compared to normovolemic states, provided cardiac function is not impaired. drugs.comdrugbank.comrxlist.com This pressor effect is attributed to an improvement in cardiac output rather than peripheral vasoconstriction and is associated with an increased release of catecholamines. drugs.comdrugbank.comrxlist.com While doxapram antagonizes respiratory depression induced by opiates, it does not affect their analgesic properties. drugs.comrxlist.com
Table 2: Pharmacodynamic Profile of Intravenous this compound
| Parameter | Timeframe/Effect |
|---|---|
| Onset of Action | 20 - 40 seconds |
| Peak Effect | 1 - 2 minutes |
| Duration of Effect | 5 - 12 minutes |
| Primary Effect | Increased tidal volume |
| Secondary Effect | Slight increase in respiratory rate |
Ventilatory Stimulation: Tidal Volume and Respiratory Rate Increases
This compound is a respiratory stimulant known to increase minute ventilation by affecting both tidal volume and respiratory rate. nih.govresearchgate.net Its mechanism of action involves the stimulation of chemoreceptors in the carotid and aortic bodies, which in turn stimulates the respiratory centers in the brainstem. nih.gov
Research in conscious human subjects has demonstrated that an intravenous bolus of doxapram leads to an immediate and significant increase in minute ventilation. This is attributed in equal measure to increases in both tidal volume and the frequency of breathing. nih.gov The study observed a decrease in both inspiratory and expiratory time per breath. nih.gov Furthermore, an increase in mouth occlusion pressure was noted, which, in conjunction with the increased tidal volume, suggests that doxapram enhances inspiratory neuromuscular drive and alters central breath timing. nih.gov These findings indicate that doxapram's stimulatory effects are exerted on both peripheral and central respiratory receptors. nih.gov
Studies have shown that doxapram can effectively reverse respiratory depression induced by various agents, including opioids and anesthetics. tandfonline.com The respiratory stimulation is characterized by an increase in both the rate and depth of respiration. nih.gov
| Parameter | Effect | Significance |
|---|---|---|
| Minute Ventilation (VE) | Significant Increase | p < 0.001 |
| Tidal Volume (VT) | Significant Increase | - |
| Respiratory Frequency (f) | Significant Increase | - |
| Inspiratory Time (TI) | Significant Decrease | - |
| Expiratory Time (TE) | Significant Decrease | - |
| Mouth Occlusion Pressure | Significant Increase | - |
Cardiac Output Modulation and Cardiovascular System Response
In addition to its effects on the respiratory system, doxapram also influences the cardiovascular system, notably by increasing cardiac output and blood pressure. nih.gov The administration of doxapram has been shown to induce a dose-dependent increase in cardiac output. tandfonline.com This cardiovascular response is a key pharmacodynamic effect of the compound.
The increase in cardiac output can have secondary pharmacokinetic implications. For instance, a study investigating the interaction between doxapram and the opioid alfentanil found that the doxapram-induced increase in cardiac output enhanced the distribution and elimination clearances of alfentanil. nih.gov This led to a significant reduction in the plasma concentration of alfentanil and its antinociceptive effects. nih.gov This highlights the importance of considering the physiological effects of doxapram on cardiovascular parameters when co-administered with other drugs.
Influence on Cerebral Blood Flow Velocity
The effects of doxapram on cerebral circulation have been a subject of investigation, particularly in vulnerable populations such as preterm infants. A study conducted on preterm infants treated with doxapram for apnea (B1277953) of prematurity measured blood flow velocities in the anterior cerebral artery using Doppler sonography. nih.gov
The study found that a loading dose of doxapram resulted in a significant decrease in the maximal systolic blood flow velocity 30 minutes after administration. nih.govresearchgate.net However, this effect appeared to be transient, with the velocity returning to near baseline values at 120 minutes. nih.govresearchgate.net Other parameters, including end-diastolic, time-averaged, and time-averaged maximal velocities, did not show significant changes at either 30 or 120 minutes. nih.govresearchgate.net These findings suggest that doxapram can induce a temporary reduction in maximal cerebral blood flow velocity. nih.govresearchgate.net
| Time Point | Mean Vmax (cm/s) ± SD | p-value (vs. Baseline) |
|---|---|---|
| Baseline | 40.7 ± 6.9 | - |
| 30 minutes | 35.0 ± 8.9 | 0.0017 |
| 120 minutes | 38.5 ± 9.0 | 0.22 |
Pharmacokinetic/Pharmacodynamic Modeling Approaches
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for understanding the complex relationship between drug concentration and its physiological effects. In the context of doxapram, population PK-PD analyses have been employed to quantify its impact on cardiovascular parameters. nih.gov
One modeling study successfully linked doxapram's plasma concentration to the observed increase in cardiac output. nih.gov This model was further utilized to demonstrate how the pharmacodynamic effect of doxapram on cardiac output could, in turn, influence the pharmacokinetics of a co-administered drug, alfentanil. nih.gov This represents an innovative approach where one PK-PD model drives another, underscoring the physiological influences on drug disposition and effect. nih.gov
Furthermore, research in preterm infants has explored the use of model-based pharmacokinetics combined with continuous pharmacodynamic data for precision dosing. frontiersin.orgresearchgate.neteur.nl By simulating the exposure to doxapram and its active metabolite, keto-doxapram, using a population pharmacokinetic model, researchers can integrate this information with continuous physiological data (such as oxygen saturation) to optimize individual therapy. frontiersin.orgresearchgate.neteur.nl This approach aims to improve therapeutic efficacy while minimizing potential overexposure. frontiersin.orgresearchgate.neteur.nl The pharmacokinetic profile of doxapram in preterm infants has been described using a two-compartment model. frontiersin.org
Advanced Research on Doxapram Hydrochloride in Specific Physiological Systems
Respiratory System Physiology
Doxapram (B1670896) hydrochloride exerts significant influence over the respiratory system by stimulating both central respiratory centers located in the brainstem and peripheral chemoreceptors in the carotid and aortic bodies. nih.govpediatriconcall.comwikipedia.org This dual action leads to a potentiation of respiratory drive.
Doxapram hydrochloride administration leads to a prompt and significant increase in minute ventilation, which is the total volume of air inhaled or exhaled from a person's lungs per minute. nih.gov This enhancement of minute ventilation is a direct consequence of the drug's effect on two key respiratory parameters: tidal volume (the volume of air moved into or out of the lungs during a single breath) and respiratory frequency (the number of breaths taken per minute). nih.govdrugbank.com
| Parameter | Effect | Mechanism/Observation | Source |
|---|---|---|---|
| Minute Ventilation (VE) | Significant Increase | Immediate effect observed in healthy subjects. nih.gov | nih.gov |
| Tidal Volume (VT) | Significant Increase | Contributes equally with respiratory rate to the increase in minute ventilation. nih.govdrugbank.com | nih.govdrugbank.com |
| Respiratory Frequency (f) | Significant Increase | Contributes equally with tidal volume to the increase in minute ventilation. nih.gov | nih.gov |
| Inspiratory Time (TI) | Decrease | Reflects a change in central breath timing. nih.gov | nih.gov |
| Expiratory Time (TE) | Decrease | Reflects a change in central breath timing. nih.gov | nih.gov |
Doxapram is contraindicated in patients with mechanical disorders of ventilation, including acute bronchial asthma. pediatriconcall.comdrugs.com While doxapram is sometimes used as a temporary measure in acute respiratory failure superimposed on Chronic Obstructive Pulmonary Disease (COPD), there is a lack of specific research detailing the direct pharmacodynamic or pharmacokinetic interactions between this compound and common bronchodilator therapies, such as beta-agonists (e.g., albuterol) and anticholinergics (e.g., ipratropium), in the context of acute bronchoconstriction.
Clinical guidance for acute exacerbations of COPD or asthma with type 2 respiratory failure suggests optimizing bronchodilator therapy as a first-line treatment. droracle.ai Doxapram may be considered as a temporary measure if respiratory acidosis persists and non-invasive ventilation is not available or tolerated. droracle.ai However, this is a sequential approach to management rather than an indication of a synergistic or antagonistic interaction. The available literature focuses on the independent roles of these drug classes in managing respiratory distress. nv.govnih.govnih.govcochrane.org
This compound is a non-specific respiratory stimulant, meaning it can counteract respiratory depression induced by a variety of drugs without acting as a direct antagonist at the specific drug's receptor site. tandfonline.com
Opioids: Doxapram effectively counteracts opioid-induced respiratory depression. nih.gov One of its primary mechanisms is the stimulation of the central respiratory network. nih.govresearchgate.net Research in animal models has shown that morphine-induced respiratory depression, characterized by a decrease in minute volume and a prolonged, plateau-like inspiratory discharge, is reversed by doxapram. nih.govresearchgate.net Doxapram restores a more normal augmenting inspiratory discharge pattern. nih.gov A proposed molecular mechanism involves the inhibition of TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3, which are involved in regulating neuronal excitability. nih.govnih.gov Doxapram also has differential effects on the pre-Bötzinger complex and downstream motor output in the brainstem. nih.govnih.gov
Benzodiazepines: Benzodiazepines can cause respiratory depression by enhancing the effect of the inhibitory neurotransmitter GABA. droracle.ai Doxapram has been cited as a respiratory stimulant that can reverse benzodiazepine-induced respiratory depression, although the specific molecular interactions are less detailed in the literature compared to its effects on opioid depression. tandfonline.com Its broad stimulatory action on central and peripheral chemoreceptors is the likely mechanism for this reversal.
Anesthetics: Doxapram has been shown to be effective in reversing the respiratory depressant effects of various anesthetics. nih.gov In studies involving total intravenous anesthesia with agents like propofol (B549288) and remifentanil, a single dose of doxapram was observed to increase the respiratory rate, although this effect can be transient, lasting for about 15 minutes. tandfonline.com It has also been shown to hasten recovery times, including the return of spontaneous breathing, after anesthesia with combinations like dexmedetomidine-propofol-remifentanil. nih.gov
Doxapram's efficacy as a respiratory stimulant is maintained in both hypoxic (low oxygen) and hypercapnic (high carbon dioxide, which can be associated with hyperoxia in certain clinical scenarios) conditions. This is due to its dual action on both peripheral and central respiratory receptors. nih.govnih.gov
Hyperoxia/Hypercapnia: Doxapram also significantly enhances the ventilatory response to hypercapnia. nih.govnih.gov Studies have demonstrated that during doxapram infusion, the slope of the ventilatory response to rebreathing carbon dioxide increases substantially. nih.govcapes.gov.br This marked increase in the CO2 response strongly implies a central action of the drug, in addition to its effects on peripheral chemoreceptors. nih.gov
| Condition | Primary Site of Action | Observed Ventilatory Effect | Source |
|---|---|---|---|
| Isocapnic Hypoxia | Peripheral Chemoreceptors (Carotid Bodies) | Increased ventilatory response slope; potentiates hypoxic drive. nih.gov Chronic hypoxia may further increase the response. nih.gov | nih.govnih.gov |
| Hyperoxic Hypercapnia | Central Respiratory Centers | Markedly increased slope of the ventilatory response to CO2. nih.gov | nih.gov |
Cardiovascular System Physiology
Beyond its primary role as a respiratory stimulant, this compound also exerts notable effects on the cardiovascular system. These effects are generally secondary to its central nervous system stimulation.
The administration of this compound frequently leads to increases in both heart rate (tachycardia) and blood pressure (hypertension). patsnap.comrxlist.compatsnap.com These cardiovascular responses are not typically due to direct peripheral vasoconstriction. drugbank.comrxlist.com Instead, they are primarily the result of an increase in cardiac output. tandfonline.comrxlist.com
The mechanism behind the increased cardiac output is believed to be an increased release of catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), following doxapram administration. drugbank.comrxlist.com This sympathomimetic action enhances cardiac contractility and heart rate. rxlist.com The pressor effect (rise in blood pressure) can be more pronounced in hypovolemic states compared to normovolemic states, provided there is no underlying impairment of cardiac function. drugs.com
It is an important clinical consideration that the doxapram-induced increase in cardiac output can affect the pharmacokinetics of other drugs. For instance, one study demonstrated that the increased cardiac output led to a higher clearance of the opioid alfentanil, which in turn reduced its plasma concentration and analgesic effect. tandfonline.comamazonaws.com
| Cardiovascular Parameter | Observed Effect | Underlying Mechanism | Source |
|---|---|---|---|
| Heart Rate | Increase (Tachycardia) | CNS stimulation and release of catecholamines. rxlist.compatsnap.com | rxlist.compatsnap.com |
| Blood Pressure | Increase (Hypertension) | Primarily due to increased cardiac output. drugbank.comtandfonline.com | drugbank.comtandfonline.com |
| Cardiac Output | Increase | Increased catecholamine release enhances cardiac contractility. rxlist.com Can increase clearance of other drugs. tandfonline.comamazonaws.com | tandfonline.comrxlist.comamazonaws.com |
| Peripheral Vasculature | No direct vasoconstriction | Pressor effect is attributed to improved cardiac output. drugbank.comrxlist.com | drugbank.comrxlist.com |
Myocardial Sensitivity and Arrhythmogenic Potential
This compound exerts notable effects on myocardial electrophysiology, primarily by increasing the sensitivity and arrhythmogenic potential of the heart muscle. Research indicates that doxapram's influence is significantly linked to its interaction with specific potassium channels. By inhibiting myocardial IK1 potassium channels, this compound can lead to instability in the myocardial cells' membrane and heighten their excitability. mdpi.com This action destabilizes the resting membrane potential of the myocardium. nih.gov
Furthermore, studies have identified that this compound affects TASK-1 and TASK-3 channels, which are K+ channels present in myocardial cells that contribute to the background current necessary for maintaining the resting membrane potential. nih.gov High doses of doxapram have been shown to prolong the myocardial repolarization interval. nih.gov Investigations in anesthetized rats demonstrated a dose-dependent prolongation of the QT and QTcF intervals, which are indicators of myocardial repolarization time. mhmedical.com
While this compound itself may not induce arrhythmias, its potential to create a proarrhythmic environment is significant, particularly in the presence of catecholamines like adrenaline. mdpi.comnih.gov In experimental models, while the administration of adrenaline alone after halothane (B1672932) anesthesia only induced sporadic premature ventricular contractions, pretreatment with this compound led to ventricular tachycardia. nih.gov This suggests that the increased excitability from the unstable resting membrane potential, combined with irregular calcium influx, enhances the arrhythmogenic effects. nih.gov
Table 1: Effects of this compound on Myocardial Electrophysiology
| Parameter | Effect of this compound | Mechanism |
|---|---|---|
| Myocardial Cell Excitability | Increased | Inhibition of myocardial IK1 potassium channels. mdpi.com |
| Resting Membrane Potential | Destabilized | Inhibition of TASK-1 and TASK-3 channels. nih.gov |
| Myocardial Repolarization | Prolonged (high doses) | Dose-dependent prolongation of QT and QTcF intervals. nih.govmhmedical.com |
| Arrhythmia Induction | Does not induce arrhythmia alone but aggravates adrenaline-induced arrhythmias. | Increased excitability and irregular calcium influx. nih.gov |
Doxapram-Induced Bidirectional Ventricular Tachycardia Mechanisms
A significant arrhythmogenic manifestation associated with this compound is the induction of bidirectional ventricular tachycardia (BVT), a rare arrhythmia characterized by a beat-to-beat alternation of the QRS axis. nih.govdrugbank.com This phenomenon is particularly observed when doxapram is administered in conjunction with adrenaline. mdpi.comnih.govwikipedia.org
The primary mechanism underlying doxapram-induced BVT is believed to be related to intracellular calcium overload. nih.gov Conditions that lead to an increase in intracellular calcium can cause spontaneous calcium release from the sarcoplasmic reticulum, which in turn can generate delayed afterdepolarizations (DADs). nih.govmedscape.comnih.govnih.gov These DADs are transient membrane depolarizations that occur after the completion of repolarization and can trigger subsequent action potentials, leading to arrhythmias. nih.gov
In the context of doxapram, the drug-induced impairment of intracellular Ca2+ regulation is a key factor. mdpi.comwikipedia.org The combination of an unstable resting membrane potential and irregular Ca2+ influx heightens the arrhythmogenic effects. nih.gov It is hypothesized that in doxapram-induced BVT, DADs and the resulting triggered activity occur alternately between different zones of the conduction system, such as the anterior and posterior fascicles. nih.gov This alternating triggered activity is what is thought to produce the characteristic electrocardiogram pattern of BVT. nih.gov
Experimentally, it has been shown that this compound administration can lead to the deterioration of halothane-adrenaline-induced arrhythmias and the induction of ventricular tachycardia, including BVT, in rats. nih.gov This suggests that an experimentally induced Ca2+ overload in myocardial cells can provoke BVT even in the absence of genetic mutations in proteins of the sarcoplasmic reticulum that are typically associated with this arrhythmia. nih.govwikipedia.org
Central and Autonomic Nervous System Physiology
Mechanisms of CNS Arousal
This compound is a central nervous system (CNS) stimulant, categorized as an analeptic agent. nih.gov Its primary mechanism for CNS arousal and respiratory stimulation involves a dual action on both peripheral chemoreceptors and central respiratory centers. nih.govmedlink.com
The initial and primary site of action is the peripheral chemoreceptors located in the carotid and aortic bodies. medlink.commdpi.com Doxapram stimulates these chemoreceptors, which are sensitive to changes in blood oxygen, carbon dioxide, and pH. The stimulation of these peripheral receptors is thought to occur through the inhibition of certain potassium channels, leading to depolarization of glomus cells. nih.gov This depolarization increases the release of neurotransmitters such as acetylcholine, which in turn stimulates the respiratory centers in the brainstem.
As the dosage of doxapram increases, it directly stimulates the central respiratory centers in the medulla oblongata, part of the brainstem. nih.govmedlink.com This leads to a more profound and widespread stimulation of the CNS, with progressive stimulation of other areas of the brain and spinal cord. nih.govmedlink.com This central action is also believed to involve effects on potassium channels of pre-inspiratory and inspiratory neurons. nih.gov This results in an increased respiratory drive, manifested as an increase in tidal volume and a slight increase in respiratory rate. nih.gov This stimulation can also hasten arousal and the return of laryngopharyngeal reflexes in cases of CNS depression.
Influence on Deep Tendon Reflexes and Muscle Activity
This compound's general CNS stimulation can manifest as skeletal muscle hyperactivity. nih.gov In instances of overdosage, this can range from muscle fasciculations to spasticity. nih.gov Enhanced deep tendon reflexes are also noted as an early sign of doxapram overdosage. nih.gov
The progressive stimulation of the brain and spinal cord with increasing doses of doxapram contributes to these neuromuscular effects. nih.govmedlink.com The widespread CNS excitation can lead to involuntary movements, muscle spasticity, and generalized clonus. mhmedical.com Monitoring of deep tendon reflexes is often recommended to help prevent overdosage. The interaction of doxapram with other substances, such as theophylline (B1681296), can lead to increased skeletal muscle activity, agitation, and hyperactivity.
Potential for General CNS Stimulation and Seizures
Due to its nature as a CNS stimulant, this compound carries a risk of producing adverse effects related to general central nervous system stimulation, including seizures. mhmedical.comnih.gov This risk is more pronounced at higher doses, which can cause nonselective CNS excitation. The generalized CNS stimulation can lead to convulsions, and therefore, doxapram is contraindicated in patients with epilepsy or other convulsive disorders. nih.govmedlink.com
The exact neurochemical mechanisms underlying doxapram-induced seizures are not fully elucidated but are understood to be an extension of its pharmacological effects of widespread neuronal excitation. nih.gov However, research in specific animal models of epilepsy has shown nuanced results. In a study using amygdaloid kindled rats, a model for epilepsy, doxapram did not increase the intensity of seizures elicited by suprathreshold electrical stimulation. Even at doses high enough to cause systemic toxicity, it did not increase the afterdischarge duration or the behavioral rank of the seizures. Seizure thresholds even tended to be higher after various doses of doxapram. This suggests that in this particular model, doxapram has minimal proconvulsant activity. Nevertheless, the potential for seizures remains a significant clinical consideration, and it is recommended that anticonvulsants be readily available when doxapram is used. nih.gov
Hyperexcitability and Neural Activity Modulation (e.g., invertebrate models)
Invertebrate models have provided valuable insights into the mechanisms of doxapram's effects on neural activity, particularly its interaction with two-P-domain potassium (K2p) channels. These channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability.
Studies on the proprioceptive sensory organs in the walking legs of the blue crab (Callinectes sapidus) have demonstrated a dose-dependent effect of doxapram on neural activity. A low concentration of doxapram (0.1 mM) was found to enhance excitation, resulting in hyperexcitability of the proprioceptive organ. This is likely due to the blocking of K2p channels, which depolarizes the neurons, bringing them closer to the threshold for firing action potentials.
Conversely, a higher concentration (5 mM) of doxapram led to a substantial decrease in neural activity. This is thought to be a result of over-excitation of the neurons, which promotes a sustained absolute refractory period, rendering them unable to fire further action potentials. This effect at a high concentration is comparable to the effect of exposure to 40 mM of potassium.
Research on larval Drosophila has also highlighted doxapram's interaction with K2p channels. In this model, doxapram was shown to depolarize body wall muscles. However, contrary to what might be expected from a depolarizing agent, doxapram produced a dose-dependent decrease in the heart rate of larval Drosophila. This suggests that the specific subtypes of K2p channels and their roles can vary between different tissues and organisms, leading to different physiological outcomes upon exposure to doxapram.
Table 2: Dose-Dependent Effects of Doxapram on Neural Activity in Blue Crab Proprioceptive Organs
| Doxapram Concentration | Effect on Neural Activity | Proposed Mechanism |
|---|---|---|
| 0.1 mM | Enhanced excitation (hyperexcitability) | Blocking of K2p channels, leading to depolarization closer to the action potential threshold. |
| 5 mM | Substantially decreased neural activity | Over-excitation leading to a sustained absolute refractory period. |
Impact on Panic Disorders and Hyperventilation
This compound, a potent respiratory stimulant, has been utilized in clinical research as a chemical agent to induce panic attacks in laboratory settings, thereby providing a valuable model for studying the neurobiology of panic disorder. nih.govnih.gov Its administration has been shown to provoke symptoms that patients with panic disorder identify as being similar to their naturally occurring panic attacks. nih.gov Research in this area focuses on the differential responses between individuals with panic disorder and healthy controls, particularly concerning respiratory physiology and brain activity.
Detailed Research Findings
Studies have consistently demonstrated that patients with panic disorder exhibit a heightened sensitivity to the anxiogenic effects of doxapram compared to healthy individuals. nih.govumich.edu When administered doxapram, a significantly higher percentage of patients with panic disorder experience full-blown panic attacks. nih.govresearchgate.net For instance, one study reported that 75% of patients with panic disorder experienced a panic attack following doxapram infusion, compared to only 12.5% of the control group. nih.gov Another study found that all participating panic disorder patients panicked, whereas no control subjects did. researchgate.net
The physiological response to doxapram is characterized by substantial hyperventilation in all subjects; however, this response is markedly more pronounced in individuals with panic disorder. nih.govumich.edu This excessive hyperventilatory response includes a greater decrease in end-tidal carbon dioxide (pCO2) and larger increases in minute ventilation and respiratory frequency. nih.govumich.edu The heightened ventilatory response in panic disorder patients could be a primary cause or a consequential effect of the greater anxiogenic impact of the compound in this population. umich.edu Interestingly, research has also shown that cognitive interventions designed to reduce the perceived threat of the physical sensations can significantly lessen the excessive hyperventilatory response in patients, suggesting a strong interplay between psychological factors and physiological reactions. nih.gov
Neuroimaging studies have provided further insight into the mechanisms underlying the panicogenic effects of doxapram. Using positron emission tomography (PET), researchers have observed distinct patterns of brain activity in panic disorder patients following doxapram administration. nih.govnih.gov Compared to healthy controls, patients tend to exhibit a greater decrease in prefrontal cortex activity and a more significant increase in the activity of the cingulate gyrus and amygdala. nih.govnih.gov These findings suggest that individuals with panic disorder may have less activation of frontal inhibitory centers, which could lower their threshold for experiencing a panic attack when faced with a physiological challenge like that induced by doxapram. nih.govnih.gov
Animal models have also been developed to explore the neurobiological underpinnings of these effects. In rats, doxapram administration has been shown to increase respiratory frequency and induce anxiety-like behaviors. ingentaconnect.comingentaconnect.com It also increases the expression of the protein c-Fos in the periaqueductal gray (PAG), a brain region implicated in fear and panic responses. ingentaconnect.comingentaconnect.com
Data Tables
Table 1: Panic Attack Induction Rates with this compound This table summarizes the comparative rates of panic attacks induced by this compound infusion in patients with panic disorder versus healthy control subjects as reported in a key study.
| Participant Group | Panic Attack Rate (%) |
| Panic Disorder Patients | 75% |
| Healthy Controls | 12.5% |
Source: Abelson, J. L., & Nesse, R. M. (1994). Respiratory psychophysiology and anxiety: cognitive intervention in the doxapram model of panic. nih.gov
Table 2: Differential Physiological Responses to this compound This table outlines the distinct physiological changes observed in panic disorder patients compared to healthy controls following the administration of this compound.
| Physiological Parameter | Response in Panic Disorder Patients (Compared to Controls) |
| Heart Rate | Greater Increase nih.govnih.gov |
| End-Tidal Carbon Dioxide (pCO2) | Greater Decrease nih.govumich.edu |
| Minute Ventilation | Greater Increase nih.gov |
| Respiratory Frequency | Greater Increase nih.gov |
Sources: Garakani, A., et al. (2007); Abelson, J. L., & Nesse, R. M. (1994); Lee, Y. J., et al. (1993). nih.govnih.govumich.edu
Table 3: Neurobiological Responses to Doxapram in Panic Disorder This table details the changes in brain activity observed in panic disorder patients compared to healthy controls during doxapram-induced states, based on PET imaging studies.
| Brain Region | Observed Activity Change in Panic Disorder Patients |
| Prefrontal Cortex | Tended to Decrease More Than Controls nih.govnih.gov |
| Cingulate Gyrus | Increased More Than Controls nih.govnih.gov |
| Amygdala | Increased More Than Controls nih.govnih.gov |
Interactions of Doxapram Hydrochloride with Other Pharmacological Agents
Synergistic and Antagonistic Effects
The concurrent use of doxapram (B1670896) with various classes of drugs can modify its therapeutic actions and physiological effects. Understanding these interactions is crucial for its appropriate use.
The administration of doxapram to patients receiving sympathomimetic drugs or monoamine oxidase inhibitors (MAOIs) can result in a significant synergistic pressor effect. drugbank.comdrugs.compediatriconcall.comnih.gov Doxapram itself can cause an increased release of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497). drugbank.comdrugs.com Sympathomimetic agents (e.g., epinephrine, norepinephrine, ephedrine, dobutamine) also stimulate the sympathetic nervous system. patsnap.commedscape.com When used together, the result is an additive effect on blood pressure and heart rate. patsnap.commedscape.com
MAOIs (e.g., isocarboxazid, phenelzine, tranylcypromine) function by inhibiting the monoamine oxidase enzyme system, which is responsible for the metabolic degradation of catecholamines. nih.govnih.gov By preventing the breakdown of these neurotransmitters, MAOIs increase their availability. nih.govsemanticscholar.org When doxapram is administered concurrently, the newly released catecholamines are not effectively metabolized, leading to a potentiated and potentially dangerous hypertensive response. nih.govresearchgate.net This interaction is based on a pharmacodynamic synergism where both drugs increase sympathetic activity through different mechanisms. medscape.com
Table 1: Interaction between Doxapram Hydrochloride and Sympathomimetic/MAOI Agents
| Interacting Agent Class | Examples | Mechanism of Interaction | Resulting Effect |
|---|---|---|---|
| Sympathomimetic Agents | Epinephrine, Dopamine, Ephedrine | Additive stimulation of the sympathetic nervous system. patsnap.com | Increased pressor effect (hypertension), tachycardia. patsnap.comnih.gov |
| MAOIs | Isocarboxazid, Phenelzine | Doxapram increases catecholamine release; MAOIs inhibit catecholamine metabolism. drugbank.comnih.gov | Potentiated and prolonged pressor effect, potential for hypertensive crisis. medscape.comdrugs.com |
Doxapram and methylxanthines, such as aminophylline (B1665990) and theophylline (B1681296), are both classified as analeptic drugs or central nervous system stimulants. umn.edu When administered concurrently, a synergistic effect on the CNS can occur, leading to increased skeletal muscle activity, agitation, and hyperactivity. drugs.comdrugs.com This interaction may increase the risk of adverse CNS effects, including seizures. drugs.com
While both doxapram and theophylline are respiratory stimulants, their mechanisms and metabolic effects can differ. nih.gov One study in sleeping newborn piglets found that theophylline increased alveolar ventilation as a result of an increased metabolic rate and hyperventilation, whereas doxapram did not stimulate respiration or metabolic rate during quiet sleep. nih.gov However, in clinical settings involving apnea (B1277953) of prematurity, doxapram is sometimes used as an adjunctive therapy when methylxanthines are not sufficiently effective. nih.gov The combined use necessitates close monitoring for signs of excessive CNS stimulation. drugs.com
Certain volatile inhalation anesthetic agents, such as halothane (B1672932), enflurane, and cyclopropane, are known to sensitize the myocardium to the effects of catecholamines. drugs.comdrugs.com Doxapram administration is known to stimulate the release of endogenous catecholamines. drugs.com The concurrent use of doxapram with these sensitizing anesthetics can increase the risk of cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation. drugs.comnih.govdrugs.com
Due to this significant interaction, it is recommended to delay the administration of doxapram until after the volatile anesthetic agent has been substantially excreted. drugs.compediatriconcall.comnih.gov This precaution is intended to lessen the potential for serious cardiac events. drugs.com
Table 2: Interaction of Doxapram with Myocardium-Sensitizing Anesthetics
| Anesthetic Agent | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Halothane, Enflurane, Cyclopropane | Anesthetic sensitizes the myocardium; Doxapram causes catecholamine release. drugs.comdrugs.com | Increased risk of cardiac dysrhythmias (e.g., ventricular tachycardia, ventricular fibrillation). drugs.comnih.gov |
The interaction between doxapram and neuromuscular blocking agents (NMBAs) is complex. It has been noted that doxapram may temporarily mask the residual effects of these drugs. drugs.compediatriconcall.comnih.gov This could create a misleading clinical picture, where the patient appears to have adequate neuromuscular function, only for muscle weakness to reappear as the stimulant effects of doxapram wear off. nih.gov
Research on isolated nerve-diaphragm preparations has provided more detailed insights. One study found that doxapram has a dual action on the neuromuscular junction. It appears to have a presynaptic facilitatory action, augmenting neuromuscular transmission. nih.gov However, in the presence of a partial neuromuscular block, an inhibitory, possibly post-junctional, action is unmasked. nih.gov This inhibitory effect was most pronounced with NMBAs that have significant presynaptic activity (e.g., tubocurarine), where doxapram's facilitatory action was reduced or abolished. nih.gov In contrast, the facilitatory effects were still apparent with agents having less presynaptic activity (e.g., pancuronium). nih.gov Another clinical study observed that doxapram significantly prolonged the time to recovery from a vecuronium-induced block that was being antagonized by neostigmine. nih.gov
Doxapram administration can elicit a pressor response, leading to an increase in blood pressure. drugs.com This effect is primarily due to an improvement in cardiac output and an increased release of catecholamines, rather than direct peripheral vasoconstriction. drugbank.comdrugs.com Consequently, doxapram can antagonize the therapeutic effects of antihypertensive agents. drugbank.com
The co-administration of doxapram with various classes of antihypertensive drugs (e.g., beta-blockers like atenolol, calcium channel blockers like amlodipine, ACE inhibitors, and diuretics like furosemide) may decrease their efficacy in controlling blood pressure. drugbank.com This antagonistic effect necessitates careful blood pressure monitoring in patients on antihypertensive therapy who require treatment with doxapram.
Doxapram is often used to counteract opioid-induced respiratory depression. msdvetmanual.com It is generally reported that while doxapram effectively antagonizes the respiratory depressant effects of opioids, it does not affect their analgesic properties. drugs.com
However, more recent and detailed pharmacokinetic and pharmacodynamic modeling studies have revealed a more nuanced interaction. One study investigating the effects of doxapram on the opioid alfentanil found that doxapram-induced increases in cardiac output also led to an increase in the distribution and elimination clearances of alfentanil. nih.gov This resulted in a significant reduction in the plasma concentration of alfentanil, which in turn reduced its antinociceptive (analgesic) effect. nih.gov This suggests that the cardiovascular stimulation caused by doxapram can indirectly antagonize the analgesic effects of certain opioids by altering their pharmacokinetics. amazonaws.com This finding highlights a potential conflict between reversing respiratory depression and maintaining adequate analgesia.
Table 3: Summary of this compound Interactions
| Interacting Agent | Type of Interaction | Clinical Implication |
|---|---|---|
| Sympathomimetics/MAOIs | Synergistic | Additive pressor effects, risk of hypertension. drugs.comdrugs.com |
| Aminophylline/Theophylline | Synergistic | Increased CNS stimulation, agitation, hyperactivity. drugs.comdrugs.com |
| Sensitizing Anesthetics | Synergistic | Increased risk of cardiac arrhythmias. drugs.comdrugs.com |
| Neuromuscular Blockers | Complex | May mask residual paralysis; may prolong recovery. drugs.comnih.govnih.gov |
| Antihypertensives | Antagonistic | Decreased efficacy of the antihypertensive agent. drugbank.com |
| Opioids | Complex/Antagonistic | Reverses respiratory depression; may reduce analgesia by increasing opioid clearance. drugs.comnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acebutolol |
| Alfentanil |
| Amlodipine |
| Aminophylline |
| Atenolol |
| Caffeine |
| Cyclopropane |
| Dobutamine |
| Dopamine |
| This compound |
| Enflurane |
| Ephedrine |
| Epinephrine |
| Furosemide |
| Halothane |
| Isocarboxazid |
| Neostigmine |
| Norepinephrine |
| Pancuronium |
| Phenelzine |
| Theophylline |
| Tranylcypromine |
| Tubocurarine |
Incompatibility with Other Solutions
This compound injection is a clear, colorless, sterile aqueous solution with a pH ranging from 3.5 to 5. fda.govashp.org The stability and compatibility of this compound with other pharmacological agents are significantly influenced by pH. ashp.org The drug is known to be incompatible with alkaline solutions, which can lead to precipitation or gas formation. fda.govdrugs.com
Detailed research findings indicate that this compound is chemically stable in solutions with a pH between 2.5 and 6.5 for 24 hours. ashp.org However, in solutions with a pH of 7.5 or higher, a significant loss of 10 to 15% of this compound can occur within approximately 6 hours. ashp.org Adjusting the pH of a this compound solution from 3.8 to 5.7 with 0.1 N sodium hydroxide (B78521) has been observed to cause turbidity. ashp.org Conversely, lowering the pH to 1.9 with 0.1 N hydrochloric acid does not produce any visible change. ashp.org
Admixture of doxapram with alkaline solutions such as 2.5% thiopental (B1682321) sodium, sodium bicarbonate, furosemide, or aminophylline will result in precipitation or gas formation. fda.govdrugs.com Furthermore, doxapram is also incompatible with a range of other drugs including ascorbic acid, cefoperazone (B1668861) sodium, cefotaxime (B1668864) sodium, cefotetan (B131739) sodium, cefuroxime (B34974) sodium, folic acid, dexamethasone (B1670325) disodium (B8443419) phosphate, diazepam, hydrocortisone (B1673445) sodium phosphate, methylprednisolone (B1676475) sodium, and hydrocortisone sodium succinate. fda.gov An admixture of doxapram and ticarcillin (B1683155) disodium has been shown to result in an 18% loss of doxapram within 3 hours. fda.gov
Despite these incompatibilities, this compound is compatible with 5% and 10% dextrose in water or normal saline. fda.govdrugs.comrxlist.com
The following table summarizes the compatibility of this compound with various solutions and drugs.
Table 1: Compatibility of this compound with Other Solutions and Pharmacological Agents
| Interacting Agent | Compatibility | Observed Effect |
|---|---|---|
| Alkaline Solutions | Incompatible | Precipitation or gas formation fda.govdrugs.com |
| Aminophylline | Incompatible | Precipitation or gas formation fda.govdrugs.com |
| Ascorbic Acid | Incompatible | Not specified fda.gov |
| Cefoperazone Sodium | Incompatible | Not specified fda.gov |
| Cefotaxime Sodium | Incompatible | Not specified fda.gov |
| Cefotetan Sodium | Incompatible | Not specified fda.gov |
| Cefuroxime Sodium | Incompatible | Not specified fda.gov |
| Dexamethasone Disodium Phosphate | Incompatible | Not specified fda.gov |
| Diazepam | Incompatible | Not specified fda.gov |
| Folic Acid | Incompatible | Not specified fda.gov |
| Furosemide | Incompatible | Precipitation or gas formation fda.govdrugs.com |
| Hydrocortisone Sodium Phosphate | Incompatible | Not specified fda.gov |
| Hydrocortisone Sodium Succinate | Incompatible | Not specified fda.gov |
| Methylprednisolone Sodium | Incompatible | Not specified fda.gov |
| Sodium Bicarbonate | Incompatible | Precipitation or gas formation fda.govdrugs.com |
| Thiopental Sodium (2.5%) | Incompatible | Precipitation fda.govdrugs.com |
| Ticarcillin Disodium | Incompatible | 18% loss of doxapram in 3 hours fda.gov |
| Dextrose 5% in Water | Compatible | Stated to be stable fda.govashp.orgrxlist.com |
| Dextrose 10% in Water | Compatible | Stated to be stable fda.govashp.orgrxlist.com |
| Sodium Chloride 0.9% | Compatible | Stated to be stable fda.govashp.orgrxlist.com |
Preclinical and Clinical Research Methodologies and Models
Animal Models in Doxapram (B1670896) Hydrochloride Research
Animal models have been instrumental in foundational research on Doxapram hydrochloride, allowing for detailed investigation into its physiological and neurological effects at a level of detail not possible in human subjects.
Rodent models are frequently employed in cardiovascular and Central Nervous System (CNS) research due to their physiological similarities to humans and the availability of well-established experimental protocols. frontiersin.org In the context of this compound, rodent models have been particularly valuable for studying its effects on anxiety and panic responses.
Researchers have established a "rodent doxapram model of panic" to investigate the neurobiology of anxiety disorders. nih.gov Doxapram is known to induce panic attacks in individuals with panic disorder, a response linked to its respiratory stimulant properties and the resulting hyperventilation. nih.gov Studies have utilized various rodent anxiety models to characterize the effects of doxapram, including:
Cue and contextual fear conditioning
The open field test
The social interaction test
In these models, administration of doxapram was found to increase anxiety-related behaviors. nih.gov Further investigation into the neural correlates of these behavioral changes revealed that doxapram induces c-Fos-like immunoreactivity, a marker of neuronal activation, in the central nucleus of the amygdala. nih.gov This finding suggests that the anxiogenic effects of doxapram may be mediated through the activation of neurons within this key brain region associated with fear and anxiety. nih.gov
| Rodent Model | Key Finding | Implicated Brain Region | Citation |
|---|---|---|---|
| Fear Conditioning (Cue & Contextual) | Enhanced anxiety-related behaviors | Amygdala | nih.gov |
| Open Field Test | Increased anxiety-related behaviors | Amygdala | nih.gov |
| Social Interaction Test | Increased anxiety-related behaviors | Amygdala | nih.gov |
| c-Fos Immunohistochemistry | Induced c-Fos-like immunoreactivity | Central Nucleus of the Amygdala | nih.gov |
Invertebrate models, such as crayfish and the fruit fly Drosophila melanogaster, offer powerful systems for studying the fundamental effects of compounds on neural activity and ion channels due to their simpler nervous systems. uky.edunih.gov Research using these models has provided significant insights into Doxapram's interaction with two-P-domain K+ (K2P) channels, which are crucial for maintaining the resting membrane potential of cells. nih.govnih.gov
Studies on larval Drosophila have shown that doxapram depolarizes skeletal muscle and appears to depolarize motor neurons, leading to an increased frequency of spontaneous quantal events. uky.eduuky.edu This effect is consistent with the known action of doxapram as a blocker of acid-sensitive K2P channels, specifically the TASK subtype in mammals. uky.edunih.gov The depolarization of Drosophila muscle by doxapram is similar to that observed under acidic conditions, supporting the hypothesis that doxapram targets a pH-sensitive K2P channel in this model organism. uky.eduuky.edu
Interestingly, the effects of doxapram differ in the crayfish model. While it initially enhances evoked synaptic responses, it eventually leads to a depression of transmission at the neuromuscular junction and blocks the generation of action potentials in the motor neuron. uky.edunih.gov Doxapram has only a minor effect on the resting membrane potential of the crayfish muscle itself. nih.gov This suggests that the nerve and muscle tissues in Drosophila and crayfish likely express different subtypes of K2P channels, highlighting the utility of comparative studies across different invertebrate models. nih.gov
| Model Organism | Effect on Muscle Membrane Potential | Effect on Synaptic Transmission / Neural Activity | Postulated Mechanism | Citation |
|---|---|---|---|---|
| Drosophila melanogaster (larva) | Depolarization | Initial enhancement, increased spontaneous events | Blockade of K2P channels on muscle and motor neurons | uky.edunih.govuky.edu |
| Crayfish | Minor effect | Initial enhancement followed by depression; block of action potentials | Depolarization of motor neuron leading to inactivation of voltage-gated Na+ channels | uky.edunih.gov |
Porcine models are valuable in preclinical research, particularly for pharmacokinetic studies, due to their physiological and anatomical similarities to humans. A study utilizing German Landrace pigs was conducted to characterize the pharmacokinetics of doxapram and its active metabolite, 2-ketodoxapram (B1195026). nih.govresearchgate.netnih.gov This research was prompted by the investigation of doxapram as a potential treatment for atrial fibrillation in a porcine model. nih.govnih.govupi.edu
Following intravenous administration, researchers analyzed plasma and brain tissue samples to determine key pharmacokinetic parameters. nih.govresearchgate.net The study found that doxapram exhibits biphasic pharmacokinetics in pigs, a profile that has also been observed in humans, lambs, rabbits, and horses. nih.gov An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay was developed for the simultaneous measurement of doxapram and 2-ketodoxapram. nih.govresearchgate.net
The research provided detailed data on the distribution and elimination of the compound. nih.govresearchgate.net The terminal elimination half-life (t½) of doxapram was 1.38 ± 0.22 hours, while its metabolite 2-ketodoxapram had a longer half-life of 2.42 ± 0.04 hours. nih.govresearchgate.net The study also quantified protein binding and the brain-to-plasma ratio for both compounds, providing crucial data for understanding the compound's distribution into the central nervous system. nih.govresearchgate.net
| Parameter | Doxapram | 2-Ketodoxapram | Citation |
|---|---|---|---|
| Terminal Elimination Half-life (t½) | 1.38 ± 0.22 h | 2.42 ± 0.04 h | nih.govresearchgate.net |
| Maximal Plasma Concentration (Cmax) | 1780 ± 275 ng/mL | 32.3 ± 5.5 ng/mL | nih.govresearchgate.netnih.gov |
| Protein Binding | 95.5 ± 0.9% | 98.4 ± 0.3% | nih.govresearchgate.net |
| Brain-to-Plasma Ratio | 0.58 ± 0.24 | 0.12 ± 0.02 | nih.govresearchgate.net |
Human Clinical Study Designs
Clinical research on this compound has employed various study designs to evaluate its efficacy and mechanism of action in humans. These range from rigorous double-blind, placebo-controlled trials to investigations in specific patient groups suffering from respiratory insufficiencies.
Double-blind, randomized controlled trials represent a high standard in clinical evidence. Several such studies have been conducted to assess this compound. For instance, a double-blind trial comparing five different respiratory stimulants in patients with acute ventilatory failure concluded that this compound was the most effective agent. consensus.app
In the neonatal population, a double-blind controlled study compared the effectiveness of doxapram to aminophylline (B1665990) for treating idiopathic apnea (B1277953) of prematurity. researchgate.net The study found that while eight of 15 infants responded completely to doxapram, and six of 11 responded to aminophylline, the difference was not statistically significant. researchgate.net A second phase of the study showed that adding doxapram to aminophylline therapy was effective for infants who were unresponsive to aminophylline alone. researchgate.net
More recently, the DOXA-trial, an international, multicenter, double-blind, randomized, placebo-controlled trial, was designed to investigate the safety and efficacy of doxapram in preterm infants with apnea of prematurity who are unresponsive to caffeine and non-invasive respiratory support. nih.govscholaris.ca The primary outcome of this ongoing trial is a composite of death or severe disability at 18-24 months corrected age. nih.govscholaris.ca
Targeted studies in specific patient populations are crucial for understanding a drug's utility in treating particular conditions. This compound has been investigated in patients with Primary Alveolar Hypoventilation (PAH), a rare disorder characterized by inadequate breathing. nih.gov In a study of four patients with PAH, intravenous this compound produced a rapid and significant ventilatory increase of 50 to 100 percent, leading to a decrease in arterial carbon dioxide tension. nih.gov The study also noted that the ventilatory response was more pronounced during hypoxia, suggesting that the carotid bodies are a primary site of action for the drug in humans. nih.gov
Another specific population studied is infants with congenital central hypoventilation syndrome. nih.gov In two infants with this condition, doxapram increased tidal volume and minute ventilation during quiet sleep, successfully maintaining normal ventilation during a continuous infusion. nih.gov The findings suggested that in this condition, the ventilatory response to doxapram may be driven entirely by the stimulation of peripheral chemoreceptors, as the medullary respiratory neurons might be incapable of responding. nih.gov
Monitoring Physiological Parameters (e.g., ECG, Blood Gas, pH, BIS)
In both preclinical and clinical research involving this compound, rigorous monitoring of physiological parameters is essential to understand its pharmacodynamic effects. As a central nervous system and respiratory stimulant, doxapram influences cardiovascular, respiratory, and neurological systems, necessitating careful observation. nih.govcambridge.orgmedscape.com
Electrocardiogram (ECG) ECG monitoring is employed to assess the cardiovascular effects of this compound, particularly its influence on myocardial repolarization and cardiac rhythm. nih.govnih.govresearchgate.net In preclinical models, such as studies involving rats anesthetized with halothane (B1672932), doxapram administration has been studied for its arrhythmogenic potential. nih.govnih.govresearchgate.net These studies involve time-dependent analysis of various ECG intervals to characterize the drug's impact on the heart's electrical activity. nih.govnih.gov For instance, research has shown that this compound can lead to significant changes in specific ECG parameters. nih.gov Routine ECG is also a standard component of monitoring in human clinical trials. cambridge.org
| Parameter | Baseline (Mean ± SD) | 20 min Post-Doxapram (Mean ± SD) | Observation |
|---|---|---|---|
| RR interval (ms) | 213.8 ± 13.5 | 188.1 ± 17.3 | Significant Decrease |
| QTc (ms) | 141.8 ± 16.6 | 148.0 ± 13.0 | Prolongation |
| JTpc (ms) | 11.8 ± 4.8 | 17.5 ± 4.8 | Prolongation |
Data derived from a preclinical study on the effects of this compound on ECG parameters in rats. nih.gov
Blood Gas and pH Monitoring of arterial blood gases is critical in studies evaluating doxapram for respiratory failure, especially in the context of chronic obstructive pulmonary disease (COPD). medscape.comnih.gov The primary goal is to assess the drug's efficacy in improving gas exchange and to prevent the development of carbon dioxide retention and subsequent acidosis. medscape.comnih.gov Therefore, arterial blood samples are typically drawn before the initiation of a doxapram infusion and at regular intervals (e.g., every half hour) during its administration. medscape.com This monitoring ensures that any deterioration in blood gas status is detected promptly, allowing for necessary interventions. medscape.com Studies have demonstrated that doxapram is effective in improving blood gas exchange in the initial hours of treatment for ventilatory failure. nih.gov
Bispectral Index (BIS) The Bispectral Index (BIS) is a processed electroencephalography (EEG) parameter used to measure the depth of hypnosis during anesthesia. nih.govlitfl.com In clinical research, BIS monitoring has been used extensively to quantify the arousal effects of doxapram when administered to hasten recovery from general anesthesia. cambridge.orgresearchgate.netnih.gov These studies consistently show that patients receiving doxapram at the end of surgery exhibit a more rapid increase in BIS scores compared to placebo groups. cambridge.orgresearchgate.net This elevation in the BIS value correlates well with clinical signs of faster emergence from anesthesia, such as earlier eye-opening on verbal command. cambridge.orgresearchgate.net
| Group | Time to Eye Opening (min, Mean ± SD) | BIS Score Observation |
|---|---|---|
| Doxapram | 6.9 ± 2.2 | Significantly higher scores 7-8 minutes post-administration compared to placebo |
| Saline Placebo | 9.9 ± 3.1 | Baseline recovery BIS scores |
Data from a randomized controlled trial on the effect of doxapram on recovery times and Bispectral Index following sevoflurane anesthesia. researchgate.net
Analytical Techniques for Compound and Metabolite Quantification
Accurate quantification of doxapram and its metabolites in biological matrices is fundamental for pharmacokinetic characterization. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), particularly ultra-performance liquid chromatography (UPLC-MS/MS), has become the standard analytical technique due to its high sensitivity, specificity, and throughput. nih.govnih.gov
These methods are developed and validated according to regulatory guidelines to ensure reliability. nih.govnih.gov A typical method involves extracting doxapram and its active metabolite, 2-ketodoxapram, from a biological matrix such as plasma, serum, or brain tissue. nih.govnih.gov Protein precipitation is a common and straightforward sample preparation technique used. nih.gov
The analysis is performed using a mass spectrometer, often a triple-quadrupole instrument, operating in positive electrospray ionization (ESI) mode. nih.govnih.gov Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard are monitored. nih.gov For example, the mass transition of m/z 379.5 to 292.3 has been used for the quantification of doxapram. nih.gov These methods demonstrate excellent linearity over a wide range of concentrations and have very low limits of quantification, allowing for detailed pharmacokinetic profiling. nih.govnih.gov
| Parameter | Method Details |
|---|---|
| Analytical Method | LC-MS/MS or UPLC-MS/MS |
| Analytes | Doxapram, 2-ketodoxapram (active metabolite) |
| Biological Matrix | Human Serum, Porcine Plasma, Brain Tissue |
| Extraction Method | Protein Precipitation |
| Internal Standard | Propranolol or Doxapram-d5 |
| Linear Calibration Range (Human Serum) | 20 to 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (Porcine Plasma), 1 pg/sample (Porcine Brain Tissue) |
Data compiled from validated analytical methods for doxapram quantification. nih.govnih.gov
Adverse Reactions and Safety Profile Research
Central and Autonomic Nervous System-Related Adverse Effects
Doxapram (B1670896) hydrochloride is a potent central nervous system (CNS) stimulant, and as such, its safety profile is characterized by a range of effects related to generalized CNS stimulation. rxlist.com The progressive stimulation of the brain and spinal cord with increasing dosage can lead to a variety of adverse reactions. rxlist.com
The administration of doxapram can lead to several CNS-related adverse effects that impact a patient's mental state. rxlist.compatsnap.com These reactions are a direct extension of the drug's stimulatory pharmacological effects. rxlist.com Commonly reported effects include hyperactivity, apprehension, disorientation, and confusion. rxlist.compatsnap.com In some cases, patients may experience hallucinations. rxlist.compatsnap.com Pupillary dilatation is another observed sign associated with its impact on the autonomic nervous system. rxlist.com
Table 1: Reported CNS and Autonomic Nervous System Adverse Effects
| Category | Specific Adverse Effect |
|---|---|
| Cognitive/Psychiatric | Apprehension, Disorientation, Confusion, Hallucinations rxlist.compatsnap.com |
| Behavioral | Hyperactivity, Involuntary movements rxlist.com |
| Sensory | Dizziness, Paresthesia (e.g., feelings of warmth, burning) rxlist.com |
| Autonomic | Pupillary dilatation, Sweating, Flushing rxlist.com |
Doxapram's stimulatory action extends to the neuromuscular system, potentially leading to a spectrum of muscle-related adverse effects. rxlist.com These can range in severity from muscle fasciculations (fine, involuntary muscle twitches) to more pronounced muscle spasticity. rxlist.comdrugs.com Research indicates that increased deep tendon reflexes are a sign of the drug's effect on the CNS and can be an early indicator of overdosage. rxlist.com Clonus, which is characterized by involuntary, rhythmic muscle contractions, has also been reported. rxlist.com A bilateral Babinski sign may also be elicited. rxlist.com These effects underscore the generalized CNS excitation caused by the drug. medscape.com
Spasticity is generally understood as a velocity-dependent increase in tonic stretch reflexes resulting from an upper motor neuron lesion, which leads to exaggerated tendon reflexes and muscle hypertonia. aapmr.org Clonus is also a result of a disinhibited stretch reflex, manifesting as uncontrollable muscle jerks. nih.gov The appearance of these phenomena following doxapram administration is consistent with its mechanism as a potent CNS stimulant.
A significant risk associated with doxapram is the potential for inducing convulsive seizures. rxlist.comdrugs.com Seizures are a manifestation of excessive CNS stimulation and are considered a serious, though less common, side effect. rxlist.compatsnap.com The risk of seizures is particularly heightened in patients with pre-existing epilepsy or other convulsive disorders, for whom the drug is contraindicated. rxlist.compatsnap.com
Research has identified specific risk factors that increase the likelihood of seizures. In premature neonates, seizures have occurred in those with risk factors such as a prior seizure, perinatal asphyxia, or intracerebral hemorrhage. rxlist.comdrugs.com Notably, in many of these neonatal cases, doxapram was administered after the use of xanthine derivatives like caffeine or theophylline (B1681296), suggesting a potential interaction that increases seizure susceptibility. rxlist.comdrugs.com Therefore, careful patient monitoring and consideration of underlying conditions are critical. medscape.com Anticonvulsants and resuscitative equipment should be readily available when the drug is used, to manage potential overdosage manifested by excessive CNS stimulation. rxlist.com
Cardiovascular System-Related Adverse Effects
Doxapram administration can elicit significant cardiovascular responses, primarily due to an increase in the release of catecholamines and improved cardiac output. rxlist.com
One of the frequent cardiovascular side effects of doxapram is a rapid heart rate (tachycardia). patsnap.compatsnap.com Various other disturbances in cardiac rhythm, or arrhythmias, have also been reported. rxlist.compatsnap.com These can include sinus tachycardia, bradycardia, extrasystole, and more severe arrhythmias such as ventricular tachycardia and ventricular fibrillation. drugs.comdrugs.com Lowered T-waves on an electrocardiogram (ECG) have also been noted. drugs.com
Research in animal models has sought to elucidate the arrhythmogenic potential of doxapram. One study found that while doxapram hydrochloride by itself did not induce arrhythmia in rats, it did induce bidirectional ventricular tachycardia when adrenaline was also administered. nih.govresearchgate.net This suggests that doxapram may increase myocardial sensitivity to catecholamines. nih.gov The proposed mechanism involves the inhibition of myocardial potassium channels, which can increase membrane instability and excitability in heart cells. nih.govresearchgate.net The interaction with sympathomimetic drugs like epinephrine (B1671497) can lead to additive cardiovascular effects, increasing the risk of severe arrhythmias. patsnap.com
An increase in blood pressure is a common pressor response following doxapram administration. rxlist.compatsnap.com This hypertensive effect is generally attributed to improved cardiac output rather than peripheral vasoconstriction. rxlist.com The drug stimulates an increased release of catecholamines, which contributes to the rise in both systolic and diastolic blood pressure. rxlist.comresearchgate.net While the increase in blood pressure is often modest, significant hypertension can occur. drugs.com
The drug is contraindicated in patients with severe hypertension, including that associated with conditions like hyperthyroidism or pheochromocytoma. medscape.comdrugs.com Caution is advised as the individual response can vary, and interactions with other drugs can potentiate this effect. drugbank.commallinckrodt.com For example, monoamine oxidase inhibitors (MAOIs) or certain antidepressants can lead to severe and prolonged hypertension when co-administered with drugs that have pressor effects. mallinckrodt.com
Table 2: Reported Cardiovascular Adverse Effects
| Category | Specific Adverse Effect |
|---|---|
| Heart Rate & Rhythm | Tachycardia, Bradycardia, Arrhythmias, Ventricular Tachycardia, Ventricular Fibrillation rxlist.compatsnap.comdrugs.comdrugs.compatsnap.com |
| Blood Pressure | Hypertension (increased systolic and diastolic pressure) rxlist.compatsnap.comdrugs.com |
| Other | Chest pain, Chest tightness, Phlebitis, Flushing rxlist.comdrugs.comdrugs.com |
Respiratory System-Related Adverse Effects
While doxapram is used to stimulate respiration, it can paradoxically induce several adverse respiratory events. patsnap.com
Clinical use of this compound has been associated with the occurrence of bronchospasm, coughing, and laryngospasm. rxlist.commims.comdrugs.compediatriconcall.commedscape.com These reactions can compromise the airway, which is of particular concern in patients with pre-existing respiratory conditions. mims.com Other reported respiratory side effects include dyspnea (shortness of breath), tachypnea (rapid breathing), and hiccoughs. rxlist.commims.comdrugs.commedscape.com
A significant concern with the use of doxapram is the potential for rebound hypoventilation. rxlist.commims.comdrugs.commedscape.com This phenomenon is characterized by a decrease in respiratory drive after the stimulating effects of the drug wear off. The onset of respiratory stimulation after a single intravenous injection of this compound is typically rapid, occurring within 20 to 40 seconds, with a peak effect at 1 to 2 minutes. rxlist.comdrugs.com The duration of this effect is relatively short, lasting from 5 to 12 minutes. rxlist.comdrugs.com Once the drug's effect diminishes, the patient's respiratory effort may fall below their baseline level, necessitating careful monitoring.
Gastrointestinal and Genitourinary System-Related Adverse Effects
This compound can also affect the gastrointestinal and genitourinary systems.
Gastrointestinal Effects:
Nausea patsnap.comrxlist.comdrugs.comdrugs.com
Vomiting patsnap.comrxlist.comdrugs.comdrugs.com
Diarrhea rxlist.comdrugs.comdrugs.com
A desire to defecate rxlist.comdrugs.com
Salivation mims.com
In preterm neonates, more severe gastrointestinal complications have been reported, including bloody stools, abdominal distension, necrotizing enterocolitis, and multiple gastric perforations. drugs.com
Genitourinary Effects:
Stimulation of the urinary bladder, which may lead to spontaneous voiding. rxlist.comdrugs.commedscape.com
Urinary retention. rxlist.commims.compediatriconcall.comdrugs.com
Elevated Blood Urea Nitrogen (BUN) and albuminuria have also been observed. rxlist.comdrugs.commedscape.comdrugs.com
| System | Adverse Effect |
|---|---|
| Respiratory | Bronchospasm |
| Cough | |
| Laryngospasm | |
| Rebound Hypoventilation | |
| Gastrointestinal | Nausea |
| Vomiting | |
| Diarrhea | |
| Desire to defecate | |
| Salivation | |
| Genitourinary | Stimulation of urinary bladder |
| Urinary retention |
Other Systemic Effects
Beyond the respiratory, gastrointestinal, and genitourinary systems, this compound can produce a variety of other systemic adverse effects.
Common Systemic Effects:
Pyrexia (Fever): An increase in body temperature has been reported. rxlist.commims.compediatriconcall.commedscape.comstudy.com
Sweating: Increased perspiration is a noted side effect. patsnap.comrxlist.commims.comdrugs.commedscape.comdrugs.com
Flushing: A feeling of warmth or redness of the skin is common. rxlist.commims.commedscape.comstarship.org.nz
Patients may also experience pruritus (itching) and paresthesia, described as sensations of warmth, burning, or heat, particularly in the genital and perineal areas. rxlist.comdrugs.commedscape.com In a study involving four patients with primary alveolar hypoventilation, intravenous this compound led to small increases in blood pressure and heart rate that were sustained only during the infusion. nih.gov
| Systemic Effect | Description |
|---|---|
| Pyrexia | Fever |
| Sweating | Increased perspiration |
| Flushing | Redness and warmth of the skin |
| Paresthesia | Sensations of warmth, burning, or heat |
Emerging Research and Future Directions for Doxapram Hydrochloride
Comparative Studies with Novel Respiratory Stimulants (e.g., ENA001, Almitrine)
The search for respiratory stimulants with improved efficacy and safety profiles has led to comparative evaluations of doxapram (B1670896) with newer agents.
ENA001 (formerly known as GAL-021) is a novel, first-in-class respiratory stimulant. researchgate.net While direct, head-to-head clinical trials with doxapram are not extensively published, comparisons can be drawn from their distinct mechanisms and profiles. ENA001 has been shown to drive hyperventilation in a dose-dependent manner in healthy volunteers and is being investigated for its potential to antagonize opioid-induced respiratory depression without reversing analgesia. researchgate.net
Almitrine (B1662879) is a peripheral chemoreceptor agonist that, like doxapram, stimulates respiration. nih.govnih.gov Comparative studies have yielded mixed results. In one study involving patients with chronic respiratory insufficiency, almitrine was found to be significantly more effective than doxapram at improving arterial blood gases at the doses administered. nih.gov Specifically, almitrine produced a more marked increase in arterial oxygen pressure (paO2) and a greater decrease in arterial carbon dioxide pressure (paCO2) compared to doxapram. nih.gov However, another study in patients following pneumonectomy found no significant difference between the two drugs in improving post-operative respiratory efficiency, though almitrine was associated with a decrease in mean arterial pressure not seen with doxapram. nih.gov In an experimental model of acute lung injury, both almitrine and doxapram induced pulmonary vasoconstriction but did not improve gas exchange. nih.gov
Molecular and Cellular Mechanisms Beyond Chemoreceptor Stimulation
Historically, doxapram's mechanism was primarily attributed to the stimulation of peripheral carotid and aortic chemoreceptors. wikipedia.orgncats.ionih.gov However, recent research has unveiled more intricate molecular and cellular actions, particularly its interaction with specific ion channels.
The primary mechanism beyond general chemoreceptor stimulation involves the inhibition of potassium (K+) channels. patsnap.compatsnap.com Doxapram has been identified as a potent inhibitor of the two-pore-domain potassium (K2P) channel family, specifically the TWIK-related acid-sensitive K+ (TASK) channels. nih.govoup.comnih.gov By inhibiting these channels in the carotid body, doxapram leads to depolarization of glomus cells, which in turn increases the release of neurotransmitters that stimulate the brainstem's respiratory centers. patsnap.com
Studies have shown that doxapram inhibits both human TASK-1 and TASK-3 channels. nih.gov This contrasts with rodent models where it is more selective for TASK-1. nih.govnih.gov This inhibition is dose-dependent and reversible. medchemexpress.com The positive enantiomer of doxapram, GAL-054, appears to be a more potent antagonist of TASK channels than the negative enantiomer, GAL-053. nih.gov This detailed understanding of its action on specific ion channels provides a more nuanced picture than simple chemoreceptor activation.
Potential for Non-Respiratory Applications and Pharmacological Actions in Other Organs
The discovery of doxapram's effects on specific ion channels has opened avenues for its potential use in non-respiratory conditions.
A significant area of investigation is its application in cardiology. TASK-1 channels are known to be atrial-specific and are upregulated in patients with atrial fibrillation (AF), contributing to the electrical remodeling associated with the condition. oup.comnih.gov Doxapram, as a potent inhibitor of TASK-1, has been studied for its antiarrhythmic potential. oup.comnih.gov In a preclinical porcine model of AF, doxapram successfully cardioverted pigs with induced AF episodes and significantly reduced the AF burden in a persistent AF model. oup.comnih.gov These findings suggest that repurposing doxapram could offer a novel pharmacological strategy for treating atrial fibrillation by normalizing cellular electrophysiology through TASK-1 channel inhibition. oup.comnih.gov
However, its effects on the heart are complex. Doxapram has also been shown to aggravate adrenaline-induced arrhythmias in animal models, an effect potentially linked to its inhibition of other myocardial potassium channels and destabilization of the resting membrane potential. nih.gov
Another explored application is in the diagnosis of laryngeal dysfunction in dogs. Doxapram administration increases intrinsic laryngeal motion, which can aid veterinarians in distinguishing healthy from paralyzed larynges under anesthesia. researchgate.net
Refined Understanding of Dose-Response Relationships for Efficacy and Safety
Defining the optimal dose of doxapram to maximize therapeutic effects while minimizing adverse reactions is a critical area of ongoing research. Studies in premature infants with refractory apnea (B1277953) have demonstrated a clear dose-response relationship. nih.gov In one study, the percentage of infants responding with reduced apnea increased with incremental doses from 0.5 mg/kg/h to 2.5 mg/kg/h. nih.gov This response correlated with serum doxapram concentrations, with all responding infants having levels greater than 1.5 µg/mL. nih.gov
| Doxapram Dose (mg/kg/h) | Cumulative Response Rate | Reference |
|---|---|---|
| 0.5 | 47% | nih.gov |
| 1.0 | 53% | nih.gov |
| 1.5 | 65% | nih.gov |
| 2.0 | 82% | nih.gov |
| 2.5 | 89% | nih.gov |
This research also highlighted the safety aspect of the dose-response relationship, noting that blood pressure became significantly elevated at doses higher than 1.5 mg/kg/h. nih.gov More recent case series utilizing continuous physiological data aim to further refine dosing on an individual basis, integrating real-time monitoring of effectiveness and adverse reactions to prevent over-exposure and associated side effects like agitation. nih.govresearchgate.net
Development of Strategies to Mitigate Adverse Effects
The primary strategy for mitigating the adverse effects of doxapram hydrochloride centers on careful patient monitoring and controlled administration. drugs.com Since doxapram can produce a range of side effects due to general central nervous system stimulation—from muscle fasciculations to seizures—it is recommended to use the minimum effective dosage. drugs.comrxlist.com
Key mitigation strategies that have been developed include:
Close Monitoring: Continuous observation of blood pressure, pulse rate, and deep tendon reflexes is crucial to prevent overdosage. drugs.commims.com
Arterial Blood Gas Analysis: In patients with COPD and acute hypercapnia, arterial blood gases should be monitored before and during the infusion to prevent the development of CO2 retention and acidosis. drugs.com If blood gases deteriorate, the drug should be stopped. drugs.com
Controlled Administration: Slow administration of the drug is advised. rxlist.com Rapid infusion should be avoided as it may lead to hemolysis. drugs.com Using a controlled infusion allows for the dosage to be adjusted to maintain the desired level of respiratory stimulation with a minimum of side effects. drugs.com
Airway Protection: As doxapram may stimulate vomiting, ensuring an adequate airway and considering airway protection are essential preventative measures. drugs.com
Exploration of Specific Ion Channel Modulation for Therapeutic Benefits
The modulation of specific ion channels by doxapram is a burgeoning area of research with significant therapeutic implications. As previously mentioned, the primary targets identified are the TASK-1 and TASK-3 potassium channels. drugbank.comnih.gov
The inhibition of these channels is not only central to its role as a respiratory stimulant but also forms the basis for its potential antiarrhythmic properties. oup.comnih.gov The ability of doxapram to inhibit TASK-1 channels, which are predominantly expressed in the atria, offers a targeted approach to treating atrial fibrillation by prolonging the atrial action potential duration without significantly affecting ventricular repolarization. oup.com
Research has also explored doxapram's effects on other potassium channels. One study suggested that the stimulatory effect of doxapram on the carotid body was partially inhibited by an activator of Ca2+-sensitive K+ channels, indicating a mechanism distinct from that of hypoxia. nih.gov Further investigation into how doxapram interacts with a variety of ion channels in different tissues could uncover new therapeutic applications and provide a more complete understanding of its pharmacological profile.
Q & A
Q. What is the pharmacological mechanism of doxapram hydrochloride as a respiratory stimulant?
this compound primarily stimulates breathing by activating peripheral carotid chemoreceptors, which detect changes in blood CO₂ levels. It increases tidal volume and slightly elevates respiratory rate. Additionally, it inhibits TASK-1 and TASK-3 potassium channels, promoting neurotransmitter release and enhancing central respiratory drive. This dual mechanism (peripheral and central) distinguishes it from other respiratory stimulants .
Q. How is this compound purity validated in pharmaceutical research?
Purity assays involve high-performance liquid chromatography (HPLC) with internal standards (e.g., dopamine hydrochloride). Titration methods using 0.1 M perchloric acid in acetic acid are employed for quantification. Impurity profiling includes tests for chloride, sulfate, heavy metals, and related substances via thin-layer chromatography (TLC) and ninhydrin staining .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Using impermeable gloves (material-specific penetration testing required) and eye protection.
- Avoiding inhalation or skin contact; immediate washing with water/soap if exposed.
- Storing separately from food, beverages, and incompatible substances (e.g., alkaline solutions).
- Adhering to OSHA HCS guidelines for first-aid measures, including artificial respiration for respiratory depression .
Q. What analytical methods are used to assess this compound stability in solution?
Stability is evaluated using:
- pH monitoring (optimal range: 3.5–5.0).
- Compatibility testing with intravenous diluents (e.g., dextrose, saline).
- HPLC to detect degradation products, particularly when mixed with incompatible drugs (e.g., thiopental, aminophylline), which cause precipitation or gas formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in oral vs. intravenous bioavailability data for this compound?
Discrepancies arise from variations in gastrointestinal absorption and first-pass metabolism. Methodological approaches include:
- Pharmacokinetic studies in preterm infants using crossover designs (IV vs. oral administration).
- Bioanalytical validation via LC-MS/MS to quantify plasma concentrations and metabolite profiles.
- Adjusting for interindividual variability in cytochrome P450 activity .
Q. What experimental models are suitable for studying doxapram’s effects on respiratory neural circuits?
- In vitro : Patch-clamp electrophysiology on isolated rat carotid body type I cells to measure TASK channel inhibition .
- In vivo : Anesthetized rodent models with CO₂-induced respiratory depression to assess tidal volume changes.
- Clinical : Double-blind trials in postoperative or emphysema patients to evaluate arterial blood gas improvements .
Q. How does this compound interact with other CNS-active drugs, and how can these interactions be mitigated?
Doxapram potentiates pressor effects of sympathomimetics and may antagonize sedatives. Mitigation strategies include:
Q. What methodological challenges arise when designing assays for doxapram’s metabolites?
Challenges include:
Q. How can researchers model doxapram’s paradoxical effects in panic disorder studies?
Doxapram-induced hyperventilation mimics panic attacks but with reduced emotional valence. Experimental approaches include:
- Functional MRI studies comparing neural activation patterns in panic disorder patients vs. healthy controls.
- Psychometric assessments (e.g., Panic Symptom Scale) paired with CO₂ challenge tests .
Data Interpretation and Contradictions
Q. How should researchers address conflicting results in doxapram’s efficacy across preclinical species?
Species-specific differences in chemoreceptor sensitivity and metabolic pathways necessitate:
- Cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling.
- Dose adjustments based on allometric scaling.
- Validation in human ex vivo carotid body preparations to bridge translational gaps .
Q. What statistical methods are recommended for analyzing small-sample neonatal studies on doxapram?
- Bayesian hierarchical models to account for interpatient variability.
- Non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions.
- Sensitivity analyses to assess the impact of outliers in bioavailability data .
Tables for Key Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 432.98 g/mol (monohydrate) | |
| Solubility | Sparingly soluble in water, ethanol | |
| pH Stability Range | 3.5–5.0 | |
| Melting Point | 218–222°C |
Table 2: Key Pharmacodynamic Parameters
| Parameter | Value (Mean ± SD) | Model System | Reference |
|---|---|---|---|
| TASK-1 EC₅₀ | 410 nM | HEK293 cells | |
| Tidal Volume Increase | 35–50% | Anesthetized rats | |
| Onset of Action (IV) | 20–40 seconds | Human clinical |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
